molecular formula C18H17N3O4 B2517988 3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-01-3

3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2517988
CAS No.: 941919-01-3
M. Wt: 339.351
InChI Key: PMIRYNGOFUIWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries.

Chemical Reactions Analysis

3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, like other benzamide derivatives, can undergo various chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro and oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein binding.

    Medicine: Benzamide derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The specific mechanism of action for 3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is not well-documented. benzamide derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other benzamide derivatives:

    Indole derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Nitro compounds: These compounds are known for their reactivity and are used in various chemical syntheses.

    3-Nitro-1,2,4-triazol-5-one: This compound is a high-energy material with explosive properties.

The uniqueness of this compound lies in its specific structure, which combines a nitro group, a piperidinyl group, and a benzamide moiety, potentially offering unique reactivity and biological activity.

Properties

IUPAC Name

3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-9-1-2-10-20(17)15-7-4-6-14(12-15)19-18(23)13-5-3-8-16(11-13)21(24)25/h3-8,11-12H,1-2,9-10H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIRYNGOFUIWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.